molecular formula C18H20N2O4S B5020876 N-(4-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-(4-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5020876
M. Wt: 360.4 g/mol
InChI Key: QQZKTDHPFXYLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as HPP-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in various research studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This compound has been found to have a high affinity for certain receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been shown to have a positive effect on cardiovascular function and may have potential applications in the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This allows for consistent and reliable results in research studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on N-(4-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is the potential use of this compound in cancer research, as it has been found to have anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cardiovascular disease and other conditions.

Synthesis Methods

The synthesis of N-(4-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of piperidine with phenylsulfonyl chloride to form 1-phenylsulfonyl-4-piperidinecarboxylic acid. This intermediate is then reacted with 4-hydroxybenzoyl chloride to form the final product, this compound.

Scientific Research Applications

N-(4-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used in various scientific research studies to investigate its potential therapeutic applications. Some of the areas where this compound has been studied include cancer research, neuroscience, and cardiovascular disease research.

properties

IUPAC Name

1-(benzenesulfonyl)-N-(4-hydroxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-16-8-6-15(7-9-16)19-18(22)14-10-12-20(13-11-14)25(23,24)17-4-2-1-3-5-17/h1-9,14,21H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZKTDHPFXYLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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